molecular formula C20H22ClNO3 B11083480 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid

3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid

Cat. No.: B11083480
M. Wt: 359.8 g/mol
InChI Key: QXQWIRAOTVDXJI-UHFFFAOYSA-N
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Description

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID is a complex organic compound characterized by the presence of a tert-butyl group, a benzoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chloroaniline to produce the amide. The final step involves the coupling of this amide with 3-(4-chlorophenyl)propanoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-Butylphenyl)propanoic acid
  • 4-tert-Butylbenzoic acid
  • 3-bromo-4-tert-butylbenzoic acid

Uniqueness

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID is unique due to the combination of its structural features, including the tert-butyl, benzoyl, and chlorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C20H22ClNO3/c1-20(2,3)15-8-4-14(5-9-15)19(25)22-17(12-18(23)24)13-6-10-16(21)11-7-13/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

QXQWIRAOTVDXJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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